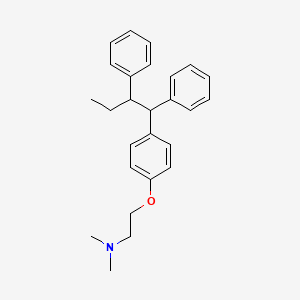![molecular formula C18H24N2O3S B1228019 1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)
1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone, as part of the thiazolidinyl and related compounds, has been a subject of various synthesis and reactivity studies. For instance, it's been noted for its reactivity towards different reagents to produce various derivatives. One study explored the synthesis of derivatives by reacting 2-ethoxy carbonyl methylene thiazol-4-one with acetophenone to form ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, which further reacts with aromatic aldehydes, cyanomethylene reagents, aromatic aldehydes, phenylisothiocyanate, elemental sulfur, and aromatic amines, leading to the formation of arylidene, pyridine, thiophene, and anilide derivatives (Wardkhan et al., 2008). Another study investigated the reactions of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with various nucleophiles, leading to the formation of compounds with potential antiviral properties (Sayed & Ali, 2007).
Antimicrobial Activity
Thiazolidinyl derivatives have been explored for their antimicrobial activities. Some newly synthesized derivatives were tested for in vitro antimicrobial activity against bacterial isolates, such as Escherichia coli and Xanthomonas citri, and for antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. This indicates a potential application of these compounds in developing antimicrobial agents (Wardkhan et al., 2008). Another study synthesized a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from a compound with a 4-methoxyphenyl group, and screened them for antimicrobial activity (El‐Kazak & Ibrahim, 2013).
Structural and Crystallographic Studies
Structural and crystallographic studies have been conducted on compounds related to 1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone. For example, X-ray powder diffraction data for a compound used as an intermediate in the synthesis of the anticoagulant apixaban were reported, providing valuable information on its crystalline structure (Wang et al., 2017).
Eigenschaften
Produktname |
1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone |
|---|---|
Molekularformel |
C18H24N2O3S |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one |
InChI |
InChI=1S/C18H24N2O3S/c1-3-16(21)20-15(17(22)19-10-4-5-11-19)12-24-18(20)13-6-8-14(23-2)9-7-13/h6-9,15,18H,3-5,10-12H2,1-2H3 |
InChI-Schlüssel |
JUACLZGFRHBDOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C(CSC1C2=CC=C(C=C2)OC)C(=O)N3CCCC3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



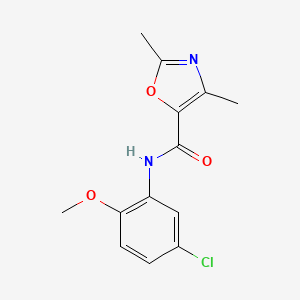
![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
![N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide](/img/structure/B1227940.png)
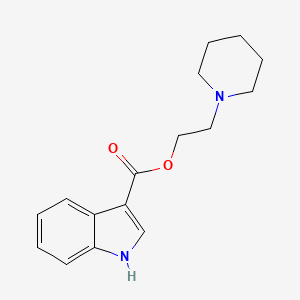
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)
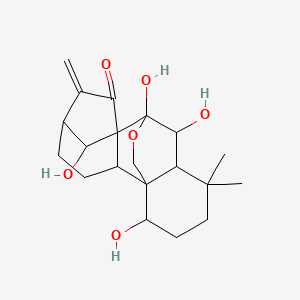
![4-[4-Dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1227946.png)
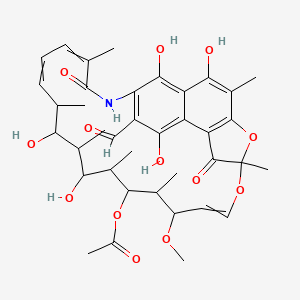
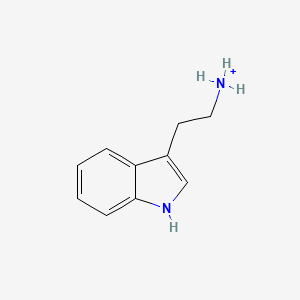
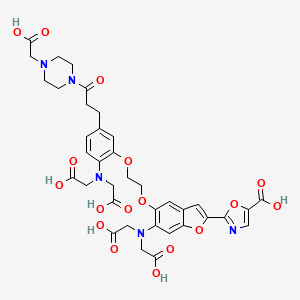
![N-[3-(1-azepanylsulfonyl)-4-methylphenyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B1227956.png)
![[3-(2-Chloro-6-ethoxy-3-quinolinyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B1227958.png)

